1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione
Description
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H14N2O2/c12-8-3-4-9(13)11(8)6-7-2-1-5-10-7/h7,10H,1-6H2 |
InChI Key |
NGURVKDPGHHEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Acid Derivatives
A common approach to synthesize pyrrolidine-2,5-dione derivatives is through cyclization of amino acid precursors, particularly those derived from proline or related amino acids. The general method involves:
- Starting from a protected amino acid or amino ester with a pendant amine group
- Intramolecular cyclization under dehydrative conditions to form the cyclic imide (pyrrolidine-2,5-dione)
- Subsequent functionalization at the nitrogen or carbon atoms
For this compound, the methylene linker can be introduced by using a suitable aminoalkyl substituent or by reductive amination of a pyrrolidine-2,5-dione precursor with pyrrolidine-2-carboxaldehyde derivatives.
1,3-Dipolar Cycloaddition Strategies
The 1,3-dipolar cycloaddition reaction is a classical and versatile method for constructing pyrrolidine rings. This method involves:
- Generation of azomethine ylides (nitrogen-based 1,3-dipoles) from imines or amino acids
- Cycloaddition with dipolarophiles such as alkenes or alkynes to yield substituted pyrrolidines
This approach allows regio- and stereoselective synthesis of pyrrolidine derivatives, which can be further oxidized or functionalized to yield pyrrolidine-2,5-dione moieties.
Functionalization of Preformed Pyrrolidine-2,5-dione Rings
Another strategy involves starting from commercially available or synthesized pyrrolidine-2,5-dione (succinimide) rings and performing nucleophilic substitution or reductive alkylation at the nitrogen atom to install the pyrrolidin-2-ylmethyl substituent.
For example:
- Reacting pyrrolidine-2,5-dione with pyrrolidine-2-carboxaldehyde under reductive amination conditions
- Using alkyl halides bearing pyrrolidine substituents to alkylate the nitrogen of pyrrolidine-2,5-dione
This method benefits from the availability of starting materials and allows for late-stage diversification.
Donor–Acceptor Cyclopropane Ring-Opening
Recent literature reports the use of donor–acceptor cyclopropanes as precursors for pyrrolidin-2-one and pyrrolidin-2,5-dione derivatives. The process involves:
- Reaction of donor–acceptor cyclopropanes with nucleophiles such as anilines or benzylamines
- Ring-opening and rearrangement under acidic or thermal conditions to form the pyrrolidin-2-one ring system
- Further oxidation or cyclization to form the pyrrolidine-2,5-dione structure
This method provides a straightforward synthetic route with good yields and diastereoselectivity.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of amino acid derivatives | Protected amino acids, amino esters | Dehydrative cyclization, acid catalysis | 60–85 | Stereocontrol, uses chiral precursors | Multi-step, requires protection |
| 1,3-Dipolar cycloaddition | Azomethine ylides, alkenes | Cycloaddition at room to elevated temperature | 50–90 | High regio- and stereoselectivity | Requires dipole generation |
| Functionalization of pyrrolidine-2,5-dione | Pyrrolidine-2,5-dione, aldehydes, alkyl halides | Reductive amination, nucleophilic substitution | 55–80 | Simple, late-stage modification | Possible side reactions |
| Donor–acceptor cyclopropane ring-opening | Donor–acceptor cyclopropanes, amines | Acidic or thermal ring-opening | 45–79 | One-pot, fewer purification steps | Limited substrate scope |
In-Depth Research Findings and Notes
The 1,3-dipolar cycloaddition is extensively studied for pyrrolidine synthesis due to its ability to control stereochemistry at multiple positions on the ring, which is critical for biological activity.
Cyclization from amino acid derivatives leverages the inherent chirality of amino acids such as proline, enabling enantioselective synthesis of pyrrolidine-2,5-dione derivatives.
Functionalization of preformed pyrrolidine-2,5-dione rings via reductive amination is a practical approach for installing various substituents, including the pyrrolidin-2-ylmethyl group, offering flexibility in medicinal chemistry applications.
Donor–acceptor cyclopropane ring-opening reactions provide an efficient synthetic route to pyrrolidin-2-one and related cyclic imides, with reported overall yields up to 79% and minimal chromatographic purification steps.
The stereochemistry of the pyrrolidine ring significantly influences the biological profile of the compounds, emphasizing the importance of stereoselective synthesis methods.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
While the exact applications of "1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione" are not detailed in the provided search results, the search results do highlight the uses of pyrrolidine derivatives, including pyrrolidine-2,5-diones, in drug discovery and various biological activities.
Here's a summary of the applications of related compounds:
Pyrrolidine Derivatives in General
- Versatile Scaffold: The five-membered pyrrolidine ring is a commonly used nitrogen heterocycle in medicinal chemistry for creating compounds for treating human diseases .
- Bioactive Molecules: Pyrrolidine rings and their derivatives are found in bioactive molecules with target selectivity .
- Diverse Activities: Pyrrolidine derivatives exhibit a wide range of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties . They also show diverse enzyme inhibitory effects .
Specific Applications and Activities
- Anticonvulsants: Pyrrolidine-2,5-diones have emerged as a valuable scaffold in the treatment of epilepsy . Certain 1,3-disubstituted pyrrolidine-2,5-diones have shown good activity in preventing various kinds of seizures by blocking the sodium channel .
- Antidiabetics: Polyhydroxylated pyrrolidine derivatives have the potential to inhibit glycosidase and aldose reductase enzymes, playing a role in treating diabetes . Some compounds have demonstrated the ability to decrease cell death processes and restore physiological levels of oxidative stress in hyperglycemic cell lines . Certain cis-3R,4S-configured pyrrolidines can combine agonistic activity at PPARα and PPARγ, restoring glucose metabolism and ameliorating dyslipidaemia associated with type 2 diabetes .
- Antibacterial Agents: 1,2,4-oxadiazole pyrrolidine derivatives can be synthesized and tested for antibacterial activity against different bacterial strains by inhibiting DNA gyrase and topoisomerase IV, which are important targets for antibacterial agents .
- IDO1 Inhibitors: Pyrrolidine-2,5-dione derivatives can act as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is involved in tryptophan catabolism, and its inhibition can have therapeutic benefits, particularly in cancer treatment .
IDO1 Inhibition and Cancer Therapy
- Mechanism: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first step in L-tryptophan catabolism along the kynurenine pathway .
- Immunomodulation: IDO1, expressed by antigen-presenting cells, can affect T-cell proliferation and survival and activate regulatory T cells, reducing proinflammatory responses . It can provide "immune privilege" to tissues subject to chronic inflammations, including cancer .
- Therapeutic Potential: Inhibiting IDO1 with pyrrolidine-2,5-dione derivatives can potentially counteract the tolerogenic responses in various physiopathological conditions, making it a target for cancer therapy .
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Pyrrolidine-2,5-dione Derivatives and Their Activities
Structure-Activity Relationships (SAR)
- Position-3 Substitutions : Alkyl (e.g., cyclohexyl) or spirocyclic groups at position-3 enhance anticonvulsant activity by improving lipophilicity and sodium/calcium channel interactions .
- Aromatic/Heteroaromatic Moieties : Pyridine or aryloxy groups at the nitrogen or position-3 improve target selectivity. For example, pyridinyl derivatives exhibit receptor affinity for serotonin (5-HT1A) and dopamine (D2) receptors .
- Hybridization : Combining pyrrolidine-2,5-dione with thiophene or morpholine rings balances sodium/calcium channel inhibition and reduces neurotoxicity .
Pharmacokinetic and Toxicity Considerations
- Enzyme Inhibition: Derivatives like 1-cyclohexyl-3-[2'-(4"-aminophenyl)ethyl]pyrrolidine-2,5-dione inhibit aromatase (IC₅₀ = 23.8 µM) and P450(17)α (IC₅₀ = 18.5 µM) with minimal effects on cholesterol side-chain cleavage enzymes, suggesting selective cytochrome P450 modulation .
- Hepatotoxicity : Thiophene hybrids show reduced hepatotoxic risk compared to valproic acid, as demonstrated in preclinical models .
Biological Activity
1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione is a nitrogen-containing heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features two pyrrolidine rings and a dione functional group, contributing to its unique chemical properties. The molecular formula is with a molecular weight of 182.22 g/mol. The compound's structure allows for various interactions within biological systems, enhancing its potential as a drug candidate .
Anticancer Properties
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant anticancer properties. Notably, these compounds have been shown to induce apoptosis in various cancer cell lines by disrupting tubulin polymerization, which is essential for cell division. For example, studies have demonstrated potent activity against hepatocellular carcinoma cells .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor. It may interact with specific enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in tryptophan metabolism and immune modulation. Inhibiting IDO1 has implications for cancer therapy by enhancing anti-tumor immunity .
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Compound Name | Inhibition Type | Reference |
|---|---|---|---|
| IDO1 | Pyrrolidine derivative C | Competitive inhibition | |
| CK1 | Hydroxyl-functionalized pyrrolidine derivatives | Selective inhibition |
Broader Biological Activities
Beyond anticancer properties, pyrrolidine derivatives have shown a range of biological activities including:
- Antimicrobial Activity: Some derivatives exhibit antibacterial and antifungal properties. For instance, studies have reported significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .
- Anti-inflammatory Effects: Pyrrolidine derivatives have been investigated for their ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Studies
Recent studies illustrate the compound's potential applications:
- Cancer Treatment: A study demonstrated that a specific pyrrolidine derivative significantly reduced tumor growth in xenograft models of breast cancer by inducing apoptosis through mitochondrial pathways .
- Diabetes Management: Research on polyhydroxylated pyrrolidine derivatives indicated their ability to inhibit aldose reductase activity, suggesting a role in managing diabetic complications .
Q & A
Q. What are the established synthetic routes for 1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?
The synthesis of pyrrolidine-2,5-dione derivatives typically involves cyclization or substitution reactions. For example, substituted pyrrolidinones can be synthesized via nucleophilic substitution using amines and activated carbonyl precursors under reflux conditions (e.g., DMF, 150°C, 20 hours) . Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. Side reactions, such as over-alkylation or hydrolysis, can be mitigated by inert atmospheres and anhydrous solvents. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming the pyrrolidine ring structure and substituent positions. For instance, pyrrolidine-2,5-dione derivatives exhibit characteristic carbonyl signals at δ ~170–175 ppm in NMR .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for similar compounds (e.g., dihedral angles between pyrrolidine and aromatic rings) .
- HPLC-MS : Ensures purity and validates molecular weight, particularly for detecting byproducts from incomplete reactions .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should assess degradation under thermal, oxidative, and photolytic stress. For example, pyrrolidine-2,5-dione derivatives are prone to hydrolysis in aqueous media, necessitating storage in desiccated environments at ≤4°C. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in functionalizing the pyrrolidine-2,5-dione scaffold?
Regioselective modification often hinges on steric and electronic factors. For example, electrophilic substitutions at the pyrrolidine nitrogen require activating groups (e.g., electron-donating substituents) to direct reactivity. Computational tools (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals . Microwave-assisted synthesis (e.g., 105°C in dioxane) has also improved selectivity in analogous heterocyclic systems .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
SAR studies should systematically vary substituents on the pyrrolidine ring and analyze effects on target binding. For instance:
- Pyrrolidine N-substituents : Bulky groups (e.g., trityl) may enhance lipophilicity and membrane permeability .
- Carbonyl modifications : Replacing oxygen with thiocarbonyl alters electronic properties, impacting enzyme inhibition .
- Hybrid analogs : Coupling with pyridine or benzyl groups (e.g., via Suzuki-Miyaura cross-coupling) can modulate pharmacokinetic profiles .
Q. What computational models are effective for predicting the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate binding to receptors (e.g., kinases or GPCRs), prioritizing analogs with favorable docking scores.
- MD Simulations : GROMACS or AMBER assess dynamic stability of ligand-receptor complexes over nanosecond timescales .
- ADMET Prediction : Tools like SwissADME evaluate solubility, bioavailability, and toxicity risks early in development .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
- Reproducibility Checks : Verify purity (>98% via HPLC) and stereochemical consistency (e.g., enantiomeric excess via chiral HPLC) .
- Control Experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions.
- Meta-Analysis : Cross-reference data with structurally related compounds in databases like PubChem to identify trends .
Q. What factorial design approaches optimize multi-step synthesis or biological assays?
A factorial design can screen variables (e.g., temperature, catalyst loading, solvent) for significance. For example:
- Factors : Reaction time (8–24 hours), temperature (80–120°C).
- Response Variables : Yield, purity.
Statistical analysis (ANOVA) identifies optimal conditions while minimizing experimental runs .
Methodological Considerations
Q. How to design a robust protocol for scaling up synthesis without compromising yield?
Q. What safety protocols are critical when handling this compound and its intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
